3-cyclobutyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Cyclobutyl-1H-pyrazole-4-carbaldehyde (3-CBP-4-CA) is an organic compound that has recently gained attention in the scientific community. It is a pyrazole derivative that is characterized by its cyclobutyl ring structure, which is composed of four carbon atoms. The compound has been found to have a wide range of applications, such as being used as a reagent in the synthesis of other compounds, as a catalyst in organic synthesis, and as a ligand in coordination chemistry. In addition, 3-CBP-4-CA has been studied for its potential use in the development of new drugs and medicines.
Scientific Research Applications
Antioxidant and Anti-inflammatory Activity : A study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities. Some derivatives demonstrated significant antioxidant potency, surpassing standard references, and also showed notable anti-inflammatory activity (Sudha, Subbaiah, & Mahalakshmi, 2021).
Antimicrobial Activity : Another study focused on synthesizing heteroaryl pyrazole derivatives and assessing their antimicrobial properties. These compounds were tested against various bacteria and fungi, showing that their antimicrobial activity depends on the type of Schiff base moiety used (Hamed et al., 2020).
Anticonvulsant and Analgesic Activities : Derivatives of 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized and evaluated for anticonvulsant and analgesic activities. Certain compounds displayed potent anticonvulsant and analgesic effects without toxicity (Viveka et al., 2015).
Synthesis of Novel Heterocycles : A precursor of 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde was used to synthesize a series of novel heterocycles, demonstrating the utility of these compounds in creating diverse organic structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
properties
IUPAC Name |
5-cyclobutyl-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-7-4-9-10-8(7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFXSWRDOROQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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